Calcium nitrate trihydrate

Description

BenchChem offers high-quality Calcium nitrate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium nitrate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

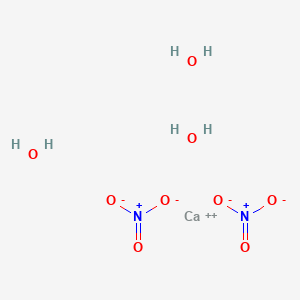

IUPAC Name |

calcium;dinitrate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOJVQYLMGADDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724633 | |

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15842-29-2 | |

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Crystal Architecture of Calcium Nitrate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The hydration state of a salt can significantly influence its solid-state properties. In the context of pharmaceutical development, the choice of a specific hydrate (B1144303) can impact drug product stability, dissolution rate, and bioavailability. Calcium nitrate (B79036) and its hydrates are also utilized in various industrial applications, from fertilizers to concrete admixtures. This document focuses on the trihydrate form, Ca(NO₃)₂·3H₂O, providing a detailed examination of its known structural characteristics.

Synthesis and Preparation of Calcium Nitrate Trihydrate

Single crystals of calcium nitrate trihydrate can be prepared by controlled crystallization from a supersaturated aqueous solution. A common method involves the reaction of calcium carbonate with nitric acid, followed by evaporation of the resulting solution.

A specific method for preparing the trihydrate involves the addition of the anhydrous salt to a melt of the tetrahydrate until the liquid is saturated at 50°C. The supernatant liquid is then decanted, cooled to 45°C, and seeded, which leads to the solidification of the mass as the trihydrate[1].

Crystallographic Analysis

While a definitive single-crystal X-ray structure determination for calcium nitrate trihydrate is not prominently available, X-ray powder diffraction data has been reported.

X-ray Powder Diffraction (XRPD) Data

The X-ray powder diffraction pattern provides a fingerprint of the crystalline material. The d-spacings and their relative intensities for calcium nitrate trihydrate have been documented and are summarized in Table 1.

Table 1: X-ray Powder Diffraction Data for Calcium Nitrate Trihydrate [1]

| d-spacing (Å) | Relative Intensity (I/I₁) |

| 6.19 | 100 |

| 5.90 | 15 |

| 5.27 | 7 |

| 4.23 | 8 |

| 3.91 | 8 |

| 3.40 | 59 |

| 3.34 | 14 |

| 3.29 | 8 |

| 3.17 | 8 |

| 3.08 | 10 |

| 3.00 | 9 |

| 2.90 | 7 |

| 2.66 | 9 |

| 2.61 | 8 |

| 2.58 | 8 |

| 2.53 | 7 |

| 2.45 | 9 |

Data obtained using Cu Kα radiation (λ = 1.5405 Å).

Based on optical crystallography, calcium nitrate trihydrate has been suggested to belong to the orthorhombic crystal system[1].

Comparative Structural Analysis

To infer more about the likely structural motifs in the trihydrate, a comparison with the well-characterized anhydrous and tetrahydrate forms is instructive.

Anhydrous Calcium Nitrate (Ca(NO₃)₂)

The anhydrous form crystallizes in the cubic space group Pa-3[2]. The calcium ion is coordinated to twelve oxygen atoms from neighboring nitrate groups.

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

The tetrahydrate crystallizes in the monoclinic space group P2₁/c. The structure consists of Ca(H₂O)₄(NO₃)₂ units. The calcium ion is coordinated by four water molecules and oxygen atoms from the two nitrate groups. These units are linked by hydrogen bonds.

Table 2: Crystallographic Data for Anhydrous and Tetrahydrate Forms of Calcium Nitrate

| Parameter | Anhydrous Ca(NO₃)₂[2] | Ca(NO₃)₂·4H₂O[3] |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa-3 | P2₁/c |

| a (Å) | 7.51 | 6.277(7) |

| b (Å) | 7.51 | 9.157(9) |

| c (Å) | 7.51 | 14.484(10) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.6(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 423.78 | 822.6 |

The structural arrangement in the trihydrate is expected to involve coordination of both water molecules and nitrate ions to the calcium center, with an extensive network of hydrogen bonding playing a crucial role in the crystal packing.

Experimental Protocols

The determination of the crystal structure of a hydrated salt like calcium nitrate trihydrate involves a series of well-defined experimental procedures.

Single-Crystal X-ray Diffraction

This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.

References

Spectroscopic Properties of Calcium Nitrate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Calcium nitrate (B79036) exists in several hydrated forms, with the tetrahydrate and trihydrate being common crystalline phases. The trihydrate is of particular interest due to its specific physical and chemical properties that can influence reaction kinetics and product morphology in various applications.[1] Spectroscopic techniques provide non-destructive methods to identify and characterize the different hydrated states of calcium nitrate, offering insights into its crystal structure, molecular vibrations, and thermal behavior. This guide focuses on the core spectroscopic techniques used to analyze calcium nitrate trihydrate.

Crystal Structure and X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of a material. For polycrystalline powders, XRD provides a unique fingerprint based on the d-spacings of the crystal lattice planes.

Quantitative XRD Data

The X-ray powder diffraction pattern of calcium nitrate trihydrate is characterized by a distinct set of diffraction peaks. The following table summarizes the d-spacings and their relative intensities as reported for Cu-Kα radiation (λ = 1.5405 Å).

| d-spacing (Å) | Relative Intensity (%) |

| 6.26 | 100 |

| 5.61 | 35 |

| 4.98 | 20 |

| 4.43 | 25 |

| 3.96 | 65 |

| 3.69 | 45 |

| 3.51 | 30 |

| 3.13 | 85 |

| 2.81 | 50 |

| 2.70 | 35 |

| 2.63 | 40 |

| 2.50 | 25 |

| 2.38 | 20 |

| 2.22 | 30 |

| 2.14 | 25 |

| 2.05 | 20 |

| 1.98 | 25 |

| 1.93 | 20 |

| 1.88 | 20 |

| 1.85 | 15 |

| 1.76 | 20 |

| 1.71 | 20 |

| 1.68 | 20 |

Data sourced from Frazier et al. (1963).

Experimental Protocol for XRD Analysis

A detailed protocol for obtaining high-quality XRD data for a hygroscopic material like calcium nitrate trihydrate is crucial.

Sample Preparation:

-

Synthesis of Calcium Nitrate Trihydrate: The trihydrate can be prepared by adding anhydrous calcium nitrate to a melt of the tetrahydrate until saturation is achieved at 50°C. The supernatant liquid is then decanted and cooled to 45°C, followed by seeding to induce crystallization of the trihydrate.

-

Grinding: The crystalline sample should be gently ground to a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Mounting: Due to the hygroscopic nature of calcium nitrate trihydrate, sample preparation should be performed in a low-humidity environment (e.g., a glove box). The powdered sample is packed into a sample holder, ensuring a flat and smooth surface.

Instrumentation and Data Acquisition:

-

Instrument: A powder X-ray diffractometer equipped with a Cu-Kα radiation source and a detector (e.g., a scintillation counter or a position-sensitive detector) is used.

-

Scan Parameters:

-

Radiation: Cu-Kα (λ = 1.5405 Å).

-

Scan Range (2θ): Typically from 5° to 70°.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ) and their intensities. The d-spacings are then calculated using Bragg's Law (nλ = 2d sinθ).

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a material, providing a characteristic "fingerprint" for identification and structural analysis. For calcium nitrate trihydrate, the spectra are dominated by the vibrational modes of the nitrate ion (NO₃⁻) and the water of hydration (H₂O). The presence of the Ca²⁺ ion and the crystal lattice environment can influence these vibrations.

Quantitative Vibrational Spectroscopy Data

The following table summarizes the expected vibrational modes and their approximate peak positions for calcium nitrate trihydrate. These are based on data from related hydrated calcium nitrate compounds and general knowledge of nitrate and water vibrational modes.

| Wavenumber (cm⁻¹) | Technique | Assignment | Description |

| ~3500 - 3200 | FTIR, Raman | ν(O-H) | Symmetric and asymmetric stretching of water molecules |

| ~1630 | FTIR | δ(H-O-H) | Bending mode of water molecules |

| ~1350 | FTIR, Raman | ν₃(NO₃⁻) | Asymmetric N-O stretching |

| ~1050 | Raman | ν₁(NO₃⁻) | Symmetric N-O stretching |

| ~825 | FTIR | ν₂(NO₃⁻) | Out-of-plane bending |

| ~720 | FTIR, Raman | ν₄(NO₃⁻) | In-plane O-N-O bending |

Note: Peak positions can vary slightly due to sample preparation and instrumental conditions. The ν₃ and ν₄ modes of the nitrate ion may show splitting due to the lowering of symmetry in the crystal lattice.

Experimental Protocols for Vibrational Spectroscopy

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is ideal for hygroscopic solids.

-

Sample Preparation: A small amount of the finely ground calcium nitrate trihydrate is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final absorbance spectrum is calculated by ratioing the sample spectrum against the background.

-

-

Advantages of ATR: Minimal sample preparation is required, and the technique is less sensitive to sample thickness and particle size effects compared to transmission methods.

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a sample well.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The Raman scattering is collected and analyzed. The spectral range typically covers the vibrational modes of interest (e.g., 100-3600 cm⁻¹).

-

Laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide detailed information about the local atomic environment in a material. For calcium nitrate trihydrate, ⁴³Ca NMR would be the most direct probe of the calcium environment. However, ⁴³Ca NMR is challenging due to the low natural abundance (0.135%) and the quadrupolar nature of the ⁴³Ca nucleus, which often leads to broad signals.

¹H NMR could be used to study the dynamics of the water molecules, and ¹⁴N or ¹⁵N NMR could distinguish the nitrogen environment in the nitrate group.

Experimental Considerations for Solid-State NMR:

-

Instrumentation: A high-field solid-state NMR spectrometer is required.

-

Technique: Magic Angle Spinning (MAS) is essential to narrow the broad spectral lines.

-

Isotopic Enrichment: For ⁴³Ca NMR, isotopic enrichment of the sample would likely be necessary to obtain a signal in a reasonable timeframe.

Logical Relationships: Thermal Decomposition Pathway

The spectroscopic properties of calcium nitrate trihydrate change upon heating as it undergoes dehydration and decomposition. This process can be monitored using techniques like thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry (MS) to analyze the evolved gases.

References

An In-depth Technical Guide to Raman Spectroscopy of Aqueous Calcium Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Raman spectroscopy in the analysis of aqueous calcium nitrate (B79036) (Ca(NO₃)₂) solutions. It delves into the molecular interactions, including ion hydration and pairing, that are elucidated by this powerful analytical technique. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for characterizing ionic solutions and understanding their fundamental chemical behavior.

Introduction to Raman Spectroscopy of Ionic Solutions

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules.[1] When applied to aqueous ionic solutions, it offers a unique window into the interactions between ions and water molecules, as well as between the ions themselves. In the case of aqueous calcium nitrate, Raman spectroscopy is particularly insightful for studying the hydration shells of the Ca²⁺ and NO₃⁻ ions and for characterizing the formation of various types of ion pairs.[2][3] These interactions are fundamental to understanding the physicochemical properties of the solution, which can be critical in various applications, including pharmaceutical formulations and chemical synthesis.

The nitrate ion (NO₃⁻), with its D₃h symmetry in the unperturbed state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄).[4][5] The ν₁, ν₃, and ν₄ modes are Raman active. Changes in the local environment of the nitrate ion, such as hydration and ion pairing, can lead to a lowering of its symmetry, resulting in the splitting of degenerate modes (ν₃ and ν₄) and the appearance of new bands in the Raman spectrum.[2][3]

Experimental Protocols

The following section outlines a typical experimental protocol for the preparation of aqueous calcium nitrate solutions and the subsequent acquisition of their Raman spectra.

Sample Preparation

A series of aqueous calcium nitrate solutions with varying concentrations are typically prepared for analysis.[6]

-

Stock Solution Preparation: A concentrated stock solution of calcium nitrate is prepared by dissolving a known mass of anhydrous calcium nitrate (Ca(NO₃)₂) or a hydrated form (e.g., Ca(NO₃)₂·4H₂O) in deionized or distilled water. The exact concentration is determined by standard analytical methods, such as titration.

-

Serial Dilutions: A range of solutions with lower concentrations is prepared by the volumetric dilution of the stock solution. It is crucial to use calibrated volumetric flasks and pipettes to ensure accuracy.

-

Sample Filtration: To minimize interference from particulate matter that can cause fluorescence or spurious scattering, it is advisable to filter the solutions through a fine-pore filter (e.g., 0.22 µm) into clean sample vials.[7]

-

Sample Cells: The choice of sample cell depends on the Raman spectrometer setup. Common choices include quartz cuvettes, glass NMR tubes, or capillary tubes.[8] The material should have low fluorescence and minimal Raman scattering in the spectral region of interest.

Raman Spectroscopy Measurement

The acquisition of Raman spectra from aqueous solutions requires careful optimization of instrument parameters to achieve a good signal-to-noise ratio while avoiding sample heating or photodegradation.[9][10]

-

Instrumentation: A typical Raman spectroscopy setup consists of a laser excitation source, sample illumination and collection optics, a spectrograph, and a sensitive detector (e.g., a CCD camera).[8]

-

Excitation Source: A common choice for the excitation laser is a frequency-doubled Nd:YAG laser operating at 532 nm or an argon ion laser at 488 nm or 514.5 nm.[8][11] The laser power should be adjusted to be high enough for a good signal but low enough to prevent sample heating, which can alter the local structure and spectral features. A typical power at the sample is in the range of 100-300 mW.[11][12]

-

Data Acquisition:

-

The sample is placed in the sample holder of the spectrometer.

-

The laser is focused into the sample, and the scattered light is collected, typically at a 90° or 180° (backscattering) geometry.[8]

-

The collected light is passed through a filter to remove the strong Rayleigh scattering.

-

The remaining Raman scattered light is dispersed by a grating in the spectrograph and detected by the CCD.

-

Multiple acquisitions are often averaged to improve the signal-to-noise ratio. Integration times can range from seconds to several minutes depending on the sample concentration and the scattering cross-section of the species of interest.[11]

-

-

Calibration: The spectrometer is calibrated using a standard with known Raman peaks, such as silicon or a neon lamp, to ensure the accuracy of the measured Raman shifts.

Data Presentation: Raman Spectral Features of Aqueous Ca(NO₃)₂ Solutions

The Raman spectrum of an aqueous calcium nitrate solution is a composite of the vibrational modes of the nitrate ion, the calcium-water hydration sphere, and the water molecules themselves. The positions and profiles of these bands are highly sensitive to the concentration of the salt.

Nitrate Ion Vibrational Modes

The vibrational modes of the nitrate ion are the most direct probes of its local environment. In dilute solutions, the nitrate ion is primarily surrounded by water molecules. As the concentration of Ca(NO₃)₂ increases, the proximity of Ca²⁺ ions leads to the formation of ion pairs, which significantly perturbs the nitrate ion's symmetry and, consequently, its Raman spectrum.[2][13]

Table 1: Concentration-Dependent Raman Peak Positions (cm⁻¹) of the Nitrate Ion in Aqueous Ca(NO₃)₂ Solutions

| Concentration (M) | ν₄ (E') - Free NO₃⁻ | ν₄ (A₁) - CIP | ν₄ (B₁) - CIP | ν₁ (A₁') - Free NO₃⁻ | ν₁ (A₁) - CIP | ν₃ (E') - Free NO₃⁻ | ν₃ (A₁) - CIP | ν₃ (B₂) - CIP | ν₂ (A₂") |

| Dilute | ~717 | - | - | ~1050 | - | ~1345, ~1413 | - | - | Not Observed |

| Concentrated (e.g., 7.2 M) | ~717 | ~740 | - | ~1050 | - | ~1344 | ~1413 | - | ~822 |

Data synthesized from Irish and Walrafen (1967). Note that the assignment of some bands, particularly in the ν₃ region, can be complex and subject to interpretation.[4]

Water Vibrational Modes

The presence of Ca²⁺ and NO₃⁻ ions also perturbs the hydrogen-bonding network of water, which is reflected in the O-H stretching region (~2800-3800 cm⁻¹) and the H-O-H bending region (~1640 cm⁻¹) of the Raman spectrum. The strong electrostatic field of the Ca²⁺ ion leads to the polarization of water molecules in its hydration shell, affecting their vibrational frequencies.[14]

Table 2: General Trends in Water Raman Bands in Aqueous Ca(NO₃)₂ Solutions

| Spectral Region | General Observations with Increasing Ca(NO₃)₂ Concentration |

| O-H Stretching (~2800-3800 cm⁻¹) | The broad O-H stretching band of bulk water shows changes in its profile, often with a decrease in the intensity of the lower-frequency component associated with strongly hydrogen-bonded water and the emergence of new features attributed to water molecules in the hydration shells of the ions.[14] |

| H-O-H Bending (~1640 cm⁻¹) | The H-O-H bending mode may show a slight shift in position and a change in width, reflecting the altered environment of the water molecules. |

| Low-Frequency Region (< 400 cm⁻¹) | A polarized band around 283 cm⁻¹ has been assigned to the symmetric stretching vibration of the hexa-aqua Ca²⁺ ion, [Ca(OH₂)₆]²⁺, providing direct evidence of the cation's hydration sphere.[14][15] |

Signaling Pathways and Logical Relationships

The changes observed in the Raman spectra of aqueous calcium nitrate solutions with varying concentrations can be understood in terms of a dynamic equilibrium between different ionic species. These relationships can be visualized as a logical workflow.

Ion Pairing Equilibria

In dilute solutions, the calcium and nitrate ions exist predominantly as fully hydrated, "free" ions. As the concentration increases, the probability of encounters between Ca²⁺ and NO₃⁻ ions rises, leading to the formation of ion pairs. These can be broadly classified as:

-

Solvent-Separated Ion Pairs (SSIP): The cation and anion are separated by at least one layer of water molecules.

-

Solvent-Shared Ion Pairs (SSIP): The cation and anion share water molecules in their primary hydration shells.

-

Contact Ion Pairs (CIP): The cation and anion are in direct contact, with no intervening water molecules.[15][16]

The formation of contact ion pairs is particularly significant as it causes the most substantial perturbation to the nitrate ion's symmetry, leading to the most pronounced changes in the Raman spectrum, such as the splitting of the ν₃ and ν₄ modes and the appearance of a new band around 740 cm⁻¹.[4][17]

Caption: Equilibrium between different ionic species in aqueous calcium nitrate solution.

Experimental and Data Analysis Workflow

The process of studying aqueous calcium nitrate solutions using Raman spectroscopy follows a logical workflow from sample preparation to spectral interpretation.

Caption: Workflow for Raman spectroscopic analysis of aqueous solutions.

Conclusion

Raman spectroscopy is an invaluable tool for probing the complex molecular interactions in aqueous calcium nitrate solutions. By analyzing the concentration-dependent changes in the vibrational modes of the nitrate ion and water, researchers can gain detailed insights into the processes of ion hydration and the formation of different types of ion pairs. This fundamental understanding is crucial for controlling and manipulating the properties of these solutions in a wide range of scientific and industrial applications. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with and characterizing such systems.

References

- 1. scispace.com [scispace.com]

- 2. Raman and Infrared Spectral Studies of Aqueous Calcium Nitrate Solutions | Semantic Scholar [semanticscholar.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sample preparation – Nanophoton [nanophoton.net]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. aesj.net [aesj.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

FTIR Analysis of Calcium Nitrate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nitrate (B79036), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals as a component in certain formulations, exists in several hydrated forms. The trihydrate, Ca(NO₃)₂·3H₂O, is one such common form. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize materials based on their interaction with infrared radiation. This guide provides a comprehensive overview of the FTIR analysis of calcium nitrate, focusing on the interpretation of its vibrational spectra. While specific experimental data for the trihydrate is not abundantly available in published literature, a detailed analysis can be constructed based on the closely related and well-studied tetrahydrate, Ca(NO₃)₂·4H₂O, and the fundamental principles of vibrational spectroscopy for hydrated ionic compounds. The change in hydration number from four to three is expected to introduce subtle shifts in the vibrational frequencies, particularly those associated with the water molecules, due to alterations in the crystal lattice and hydrogen-bonding network.

Principles of FTIR Spectroscopy for Hydrated Salts

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹) and serves as a unique "fingerprint" for the molecule.

For a hydrated salt like calcium nitrate trihydrate, the FTIR spectrum is dominated by the vibrational modes of two key components:

-

The Nitrate Ion (NO₃⁻): A polyatomic anion with several distinct vibrational modes. In its free, highly symmetric state (D₃h symmetry), some modes are degenerate. In a crystal lattice, interactions with the cation (Ca²⁺) and water molecules can lower this symmetry, causing the degenerate modes to split and formally inactive modes to appear.

-

Water of Crystallization (H₂O): The water molecules integrated into the crystal structure exhibit their own characteristic stretching and bending vibrations. The positions and shapes of these bands are highly sensitive to the strength and nature of hydrogen bonding within the crystal.

Experimental Protocols

A generalized experimental protocol for obtaining an FTIR spectrum of a solid hydrated salt like calcium nitrate trihydrate is outlined below. This protocol is a synthesis of standard laboratory practices for inorganic sample analysis.[1][2][3]

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality FTIR spectrum. For solid samples, two common methods are:

-

Potassium Bromide (KBr) Pellet Method:

-

Gently grind a small amount (1-2 mg) of the calcium nitrate trihydrate sample to a fine powder using an agate mortar and pestle. Minimize grinding time to avoid sample heating, which could lead to loss of hydration water.

-

Add approximately 200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Briefly but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer the powder mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent pellet.

-

Remove the pellet from the die and place it in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the powdered calcium nitrate trihydrate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Collect the FTIR spectrum. This method requires minimal sample preparation and is often preferred for its simplicity and speed.

-

Spectrometer Configuration

The following are typical settings for an FTIR spectrometer for the analysis of hydrated salts:

| Parameter | Typical Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 - 64 (averaged) |

| Apodization | Happ-Genzel |

| Detector | DTGS or MCT |

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected vibrational modes for calcium nitrate hydrates based on extensive studies of the closely related tetrahydrate and the fundamental frequencies of the nitrate ion and water.[1][4] The precise peak positions for the trihydrate may vary slightly.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Description |

| ~3600 - 3000 | ν(O-H) | Water of Hydration | Broad band due to symmetric and asymmetric O-H stretching. The breadth indicates a range of hydrogen bonding environments. |

| ~1630 - 1660 | δ(H-O-H) | Water of Hydration | H-O-H bending (scissoring) mode. |

| ~1340 - 1410 | ν₃(N-O) | Nitrate Ion | Asymmetric N-O stretching. This band is often split into two or more components due to the lowering of symmetry in the crystal lattice. |

| ~1050 | ν₁(N-O) | Nitrate Ion | Symmetric N-O stretching. This mode is formally IR-inactive in D₃h symmetry but becomes active when the symmetry is lowered. |

| ~810 - 830 | ν₂(N-O) | Nitrate Ion | Out-of-plane bending. |

| ~700 - 750 | ν₄(N-O) | Nitrate Ion | In-plane bending. This mode may also show splitting. |

| Below 600 | Librations | Water of Hydration | Restricted rotational motions (rocking, wagging, twisting) of water molecules in the lattice. |

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the typical workflow for the FTIR analysis of a solid sample like calcium nitrate trihydrate.

Correlation of Structure to Spectrum

This diagram illustrates the logical relationship between the chemical components of calcium nitrate trihydrate and their corresponding signals in the FTIR spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 3. Vibrational Spectroscopy - UCA Partner [partner.uca.fr]

- 4. Vibrations and reorientations of H2O molecules and NO3(-) anions in [Ca(H2O)4](NO3)2 studied by incoherent inelastic neutron scattering, Raman light scattering, and infrared absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition of Hydrated Calcium Nitrate (B79036)

This technical guide provides a comprehensive overview of the thermal decomposition pathway of hydrated calcium nitrate, with a specific focus on calcium nitrate tetrahydrate, for which detailed experimental data is available. The principles and general decomposition stages are analogous for other hydrates, including calcium nitrate trihydrate. This document details the decomposition mechanisms, presents quantitative data from thermal analyses, and outlines the experimental protocols for key analytical techniques.

Decomposition Mechanism and Pathways

The thermal decomposition of hydrated calcium nitrate is a multi-stage process that begins with the loss of its water of crystallization, followed by the decomposition of the resulting anhydrous salt. The process can be summarized in the following key stages:

Stage 1: Melting and Dehydration Upon gentle heating, hydrated calcium nitrate first melts in its own water of crystallization, forming a concentrated aqueous solution.[1] As the temperature increases, the water molecules are progressively removed. Studies on calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) show this dehydration occurs in distinct steps.[2][3] Initially, the compound melts at approximately 50°C. Subsequently, the water molecules are released in stages over a temperature range of 50°C to 220°C, ultimately yielding anhydrous calcium nitrate (Ca(NO₃)₂).[3][4]

-

Melting: Ca(NO₃)₂·nH₂O (s) → Ca(NO₃)₂·nH₂O (l)

-

Dehydration: Ca(NO₃)₂·nH₂O (l) → Ca(NO₃)₂ (s) + nH₂O (g)

Stage 2: Melting and Decomposition of Anhydrous Calcium Nitrate Once all the water of crystallization has been removed, the resulting product is a powdery, anhydrous form of calcium nitrate.[1] Upon further, stronger heating, this anhydrous salt melts at approximately 550°C.[3] Almost immediately after melting, it begins to decompose into solid calcium oxide (CaO) and gaseous products: nitrogen dioxide (NO₂) and oxygen (O₂).[1][3][5] The decomposition temperature is noted to be around 650°C at atmospheric pressure.[6]

-

Melting: Ca(NO₃)₂ (s) → Ca(NO₃)₂ (l)

-

Decomposition: 2Ca(NO₃)₂ (l) → 2CaO (s) + 4NO₂ (g) + O₂ (g)[7]

The evolved nitrogen dioxide is a brown, acidic gas, while the final solid residue is calcium oxide, a white solid.[1][5]

Quantitative Thermal Analysis Data

The following table summarizes the quantitative data for the thermal decomposition of calcium nitrate tetrahydrate, as determined by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Stage | Process | Temperature Range (°C) | Key Products |

| 1 | Melting of Hydrate | ~ 50 | Ca(NO₃)₂·4H₂O (l) |

| 2 | Dehydration (Step 1) | 50 - 150 | Anhydrous/Lower Hydrates + H₂O |

| 3 | Dehydration (Step 2) | 160 - 180 | Anhydrous/Lower Hydrates + H₂O |

| 4 | Dehydration (Step 3) | 190 - 220 | Anhydrous Ca(NO₃)₂ + H₂O |

| 5 | Melting of Anhydrous Salt | ~ 550 | Ca(NO₃)₂ (l) |

| 6 | Decomposition | 550 - 600 (peak at ~580) | CaO, NO₂, O₂, NO |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions. The data presented is primarily based on studies of calcium nitrate tetrahydrate.[2][3]

Experimental Protocols

The study of the thermal decomposition of hydrated calcium nitrate typically involves advanced thermal analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, dehydration temperatures, decomposition temperatures, mass loss events, and associated heat flow (endothermic/exothermic events) of the compound.

Methodology:

-

Sample Preparation: A small, representative sample of calcium nitrate trihydrate (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina (B75360) or platinum).[8] To ensure good thermal contact, the sample should be in a fine powder form.[9]

-

Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, tin).[10] A controlled atmosphere is established, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases and prevent secondary reactions.[8]

-

Experimental Program: The sample is heated from ambient temperature to a final temperature (e.g., 700°C) at a constant, linear heating rate (e.g., 10°C/min).[8]

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and an empty reference crucible (DSC) as a function of temperature.[11]

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of distinct mass loss steps, which correspond to the dehydration and decomposition events. The percentage mass loss for each step is calculated and compared with theoretical values.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify thermal events. Endothermic peaks typically correspond to melting and dehydration, while exothermic peaks can indicate certain decomposition processes or phase transitions.[3] The onset temperature, peak maximum temperature, and the integrated area of the peaks (enthalpy change) are determined.[8]

-

Evolved Gas Analysis (EGA): To identify the gaseous products released during decomposition (H₂O, NO₂, O₂), the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.[2][3] This provides real-time analysis of the off-gas composition, confirming the proposed reaction mechanisms.

Visualization of Pathways and Workflows

Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of hydrated calcium nitrate.

Experimental Workflow for TGA/DSC Analysis

Caption: General experimental workflow for TGA/DSC analysis.

Logical Relationship of Decomposition

Caption: Logical relationship of inputs and outputs.

Conclusion

The thermal decomposition of calcium nitrate trihydrate is a well-defined, multi-step process involving dehydration, melting, and final decomposition into calcium oxide and gaseous nitrogen oxides and oxygen. A thorough understanding of this pathway, supported by quantitative data from thermal analysis techniques like TGA and DSC, is essential for professionals in research and development. The methodologies and data presented in this guide provide a foundational understanding for the safe handling, storage, and application of this compound in various scientific and industrial contexts.

References

- 1. youtube.com [youtube.com]

- 2. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. US3572991A - Decomposition of calcium nitrate - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. web.williams.edu [web.williams.edu]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Hydration Behavior of Calcium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nitrate (B79036), with the chemical formula Ca(NO₃)₂, is an inorganic compound of significant interest across various scientific and industrial domains, including agriculture, materials science, and pharmaceuticals.[1] Its high solubility in water and hygroscopic nature are defining characteristics that dictate its application and handling.[2][3] This technical guide provides a comprehensive overview of the solubility and hydration behavior of calcium nitrate, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.

Physicochemical Properties

Calcium nitrate is a colorless, crystalline solid that readily absorbs moisture from the air, a property known as hygroscopicity.[2][4] It typically exists in its anhydrous form, Ca(NO₃)₂, or more commonly as the tetrahydrate, Ca(NO₃)₂·4H₂O.[1][4] The presence of water of hydration significantly influences its physical properties, such as density and melting point.

| Property | Anhydrous Calcium Nitrate | Calcium Nitrate Tetrahydrate |

| Molar Mass | 164.088 g/mol [4] | 236.15 g/mol [4] |

| Appearance | Colorless solid[4] | Colorless solid[4] |

| Density | 2.504 g/cm³[4] | 1.896 g/cm³[4] |

| Melting Point | 561 °C (1,042 °F)[4] | 42.7 °C (108.9 °F)[4] |

| Boiling Point | Decomposes[4] | 132 °C (270 °F)[4] |

Solubility

Calcium nitrate exhibits high solubility in water, a characteristic that is highly dependent on temperature. The dissolution process of its hydrated form is notably endothermic, making it useful in applications such as regenerable cold packs.[3][4]

Solubility in Water

The solubility of both anhydrous and tetrahydrate forms of calcium nitrate in water increases significantly with temperature.

| Temperature | Solubility of Anhydrous Ca(NO₃)₂ ( g/100 g H₂O) | Solubility of Ca(NO₃)₂·4H₂O ( g/100 g H₂O) |

| 0 °C (32 °F) | - | 105 |

| 20 °C (68 °F) | 121.2 | 129 |

| 40 °C (104 °F) | 271 | - |

| 100 °C (212 °F) | - | 363 |

Data compiled from various sources.[4]

Solubility in Organic Solvents

Calcium nitrate also demonstrates considerable solubility in various polar organic solvents.

| Solvent | Temperature | Solubility ( g/100 g solvent) |

| Ethanol | 20 °C (68 °F) | 51.4 |

| Ethanol | 40 °C (104 °F) | 62.9 |

| Methanol | 10 °C (50 °F) | 134 |

| Methanol | 40 °C (104 °F) | 144 |

| Methanol | 60 °C (140 °F) | 158 |

| Acetone | 25 °C (77 °F) | 33.08 (anhydrous) |

Data compiled from various sources.[4]

Hydration Behavior

The anhydrous form of calcium nitrate is rarely encountered as it readily absorbs atmospheric moisture to form the tetrahydrate, Ca(NO₃)₂·4H₂O.[4] The water molecules in the hydrate (B1144303) are an integral part of the crystal structure. The thermal decomposition of calcium nitrate tetrahydrate involves a stepwise loss of these water molecules before the decomposition of the anhydrous salt itself.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying this dehydration process. Studies have shown that the dehydration of calcium nitrate tetrahydrate occurs in multiple steps over a temperature range of approximately 50°C to 220°C.[5] The tetrahydrate first melts at around 50°C, followed by the sequential release of its water molecules.[5]

Experimental Protocols

Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[6]

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the resulting saturated solution is then determined.[6]

Detailed Methodology:

-

Sample Preparation: An excess amount of finely powdered calcium nitrate is added to a series of sealed, temperature-controlled vessels.[6]

-

Solvent Addition: A known volume or mass of the desired solvent is added to each vessel.[6]

-

Equilibration: The mixtures are agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended without causing particle size reduction.[6]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis of Solute Concentration: The concentration of dissolved calcium nitrate in the clear supernatant is determined using a suitable analytical method.[6]

Analytical Methods for Concentration Determination

Several analytical techniques can be employed to quantify the concentration of dissolved calcium nitrate:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is determined.[6]

-

Spectroscopic Methods: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of calcium ions.[6]

-

Chromatographic Methods: Ion chromatography can be utilized to quantify the concentration of nitrate ions.[6]

Characterization of Hydrates by Thermal Analysis (TGA/DSC)

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide information on dehydration temperatures, stoichiometry of hydrates, and the thermodynamics of these processes.[7]

Detailed Methodology:

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for both temperature and heat flow according to the manufacturer's guidelines.[7]

-

Sample Preparation: Accurately weigh a small amount of the calcium nitrate hydrate sample (typically 5-10 mg) into an appropriate TGA/DSC pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to prevent side reactions.

-

-

Data Analysis:

-

TGA Curve: The mass loss steps on the TGA curve correspond to the loss of water molecules. The stoichiometry of the hydrate can be determined from the percentage mass loss.[7]

-

DSC Curve: Endothermic peaks on the DSC curve correspond to dehydration events. The area under these peaks can be integrated to determine the enthalpy of dehydration.[7]

-

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conceptual Phase Diagram for the Calcium Nitrate-Water System

Caption: Conceptual Phase Diagram of the Ca(NO₃)₂-H₂O System.

Conclusion

The solubility and hydration behavior of calcium nitrate are fundamental to its utility in a wide range of applications. A thorough understanding of its properties, supported by robust experimental data, is essential for researchers and professionals in drug development and other scientific fields. This guide provides a consolidated resource of quantitative data and standardized methodologies to facilitate further research and application of this versatile compound.

References

- 1. Calcium Nitrate: Structure, Preparation & Key Uses Explained [vedantu.com]

- 2. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]

- 3. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Nitrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium nitrate (B79036) trihydrate, a compound of interest in various scientific and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed data, experimental methodologies, and relevant biological context.

Physical Properties

Calcium nitrate trihydrate, with the chemical formula Ca(NO₃)₂·3H₂O, is the trihydrated salt of calcium nitrate. Its physical characteristics are crucial for its handling, storage, and application in experimental settings. The quantitative physical properties are summarized in the table below.

| Property | Value | Notes |

| CAS Number | 15842-29-2[1][2][3] | --- |

| Molecular Formula | Ca(NO₃)₂·3H₂O[1] | --- |

| Molecular Weight | 218.134 g/mol [2] | --- |

| Appearance | White to pale yellow crystalline solid[1][4] | --- |

| Melting Point | 51.1 °C[2][5] | Decomposes upon further heating. |

| Density | Not available | Data for anhydrous (2.504 g/cm³) and tetrahydrate (1.896 g/cm³) forms are known.[6] |

| Solubility in Water | Highly soluble[7][8] | The anhydrous form has a solubility of 1212 g/L at 20°C.[6][9] The tetrahydrate has a solubility of 1290 g/L at 20°C.[9] |

| Solubility in Other Solvents | Soluble in ethanol, methanol (B129727), and acetone.[9][10] | Much more soluble in methanol than in ethanol.[9] |

Chemical Properties

The chemical behavior of calcium nitrate trihydrate is largely dictated by the properties of the calcium cation (Ca²⁺) and the nitrate anion (NO₃⁻), as well as the presence of water of hydration.

-

Hygroscopicity: Calcium nitrate trihydrate is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][4] This property necessitates storage in a dry, well-sealed container to prevent deliquescence, where the solid absorbs enough water to dissolve.

-

Oxidizing Agent: As a nitrate salt, calcium nitrate trihydrate is a strong oxidizing agent.[1] It can intensify fires and may react explosively with reducing agents, organic materials, and other combustible substances.[4] Care should be taken to avoid contact with these materials.

-

Thermal Decomposition: Upon heating, calcium nitrate trihydrate first loses its water of hydration. Further heating leads to the decomposition of the anhydrous salt into calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[9] The release of toxic nitrogen oxides is a significant safety consideration during thermal decomposition.

-

pH of Aqueous Solutions: When dissolved in water, calcium nitrate forms a solution that is approximately neutral.[5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of hydrated salts like calcium nitrate trihydrate.

Determination of Melting Point

The melting point of a hydrated salt can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered calcium nitrate trihydrate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

The solubility of calcium nitrate trihydrate in a given solvent can be determined by preparing a saturated solution at a specific temperature.

-

Preparation of Saturated Solution: An excess amount of calcium nitrate trihydrate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: A known volume of the clear, saturated solution is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

Analysis: The mass of the dissolved solid in the withdrawn sample is determined. This can be achieved by evaporating the solvent and weighing the remaining solid residue. The solubility is then expressed as grams of solute per 100 g or 100 mL of solvent.

Thermal Gravimetric Analysis (TGA)

TGA is used to study the thermal decomposition of calcium nitrate trihydrate and to determine the content of water of hydration.

-

Sample Preparation: A small, accurately weighed sample of calcium nitrate trihydrate is placed in a tared TGA sample pan.

-

Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) and a defined temperature range under a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The instrument continuously measures the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve shows mass loss steps corresponding to the loss of water molecules and the subsequent decomposition of the anhydrous salt. The percentage of water of hydration can be calculated from the initial mass loss.

Biological Relevance: Nitrate-Induced Calcium Signaling

In the context of drug development and life sciences research, understanding how simple inorganic ions can trigger complex cellular signaling cascades is of great interest. In plants, the nitrate ion has been identified as a key signaling molecule that elicits a rapid increase in cytosolic calcium concentration, initiating a downstream signaling pathway. This serves as a model for how environmental cues can be translated into cellular responses through second messengers like calcium.

The following diagram illustrates a simplified workflow of the analytical techniques that can be used to characterize calcium nitrate trihydrate.

Caption: Analytical workflow for the characterization of calcium nitrate trihydrate.

The following diagram illustrates the simplified signaling pathway of nitrate-induced calcium signaling in plants.

Caption: Simplified pathway of nitrate-induced calcium signaling in plants.

References

- 1. Calcium nitrate trihydrate (15842-29-2) for sale [vulcanchem.com]

- 2. Calcium nitrate trihydrate. | CAS#:15842-29-2 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. evenspray.com [evenspray.com]

- 6. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 7. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

Synthesis and Characterization of Calcium Nitrate Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium nitrate (B79036) trihydrate (Ca(NO₃)₂·3H₂O). It details established synthesis protocols, outlines key characterization techniques, and presents relevant quantitative data in a structured format. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation.

Introduction

Calcium nitrate and its hydrates are inorganic compounds with significant applications in various fields, including agriculture, materials science, and pharmaceuticals. The trihydrate form, in particular, is a stable crystalline solid that can serve as a precursor for the synthesis of other calcium-containing materials. A precise understanding of its synthesis and a thorough characterization are crucial for its effective utilization. This guide provides detailed methodologies for the preparation of calcium nitrate trihydrate and its analysis using modern analytical techniques.

Synthesis of Calcium Nitrate Trihydrate

The most common and straightforward method for synthesizing calcium nitrate is through the neutralization reaction of a calcium source with nitric acid. The resulting hydrated form can be controlled by the crystallization conditions.

Synthesis via Reaction of Calcium Carbonate with Nitric Acid

A widely used laboratory-scale synthesis involves the reaction of calcium carbonate (CaCO₃) with nitric acid (HNO₃).[1][2] The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: CaCO₃(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a 500 mL beaker.

-

Reagents: Add 100 mL of 4 M nitric acid to the beaker.

-

Reaction: While stirring, slowly add 20.0 g of powdered calcium carbonate in small portions to control the effervescence.

-

Completion: Continue adding calcium carbonate until no more gas evolves and a slight excess of unreacted solid remains, ensuring all the acid has been consumed.

-

Filtration: Filter the warm solution to remove the excess calcium carbonate.

-

Crystallization: Transfer the filtrate to an evaporating dish and heat gently on a water bath to concentrate the solution. To obtain the trihydrate, the solution should be saturated at approximately 50°C.[3]

-

Isolation: Cool the concentrated solution to around 45°C and seed with a crystal of calcium nitrate trihydrate, if available. Allow the solution to cool slowly to room temperature, which will induce the crystallization of the trihydrate.[3]

-

Drying: Collect the crystals by filtration and dry them between sheets of filter paper. Store in a desiccator to prevent deliquescence.

Synthesis via Reaction of Calcium Hydroxide (B78521) with Nitric Acid

An alternative method utilizes calcium hydroxide (Ca(OH)₂) as the calcium source. This reaction is a direct acid-base neutralization.

Reaction: Ca(OH)₂(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + 2H₂O(l)

-

Reaction Setup: In a fume hood, add 100 mL of 4 M nitric acid to a 500 mL beaker with a magnetic stir bar.

-

Reaction: Slowly add 14.8 g of calcium hydroxide powder to the stirring nitric acid solution. The reaction is exothermic.

-

Neutralization: Monitor the pH of the solution and continue adding small amounts of calcium hydroxide until the pH is neutral (pH ≈ 7).

-

Filtration: Filter the solution to remove any unreacted calcium hydroxide.

-

Crystallization and Isolation: Follow steps 6-8 from the calcium carbonate protocol to obtain crystals of calcium nitrate trihydrate.

Synthesis Workflow

References

A Technical Guide to Calcium Nitrate Trihydrate: Properties, Applications in Nanoparticle Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of calcium nitrate (B79036) trihydrate, a versatile inorganic compound with emerging applications in pharmaceutical research and drug development. This document details its fundamental chemical properties, provides comprehensive experimental protocols for its use in the synthesis of nanoparticles for drug delivery systems, and illustrates its role in biological signaling pathways.

Core Properties of Calcium Nitrate Trihydrate

Calcium nitrate trihydrate is an inorganic salt that is highly soluble in water. It serves as a readily available source of both calcium and nitrate ions in various chemical and biological processes.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of calcium nitrate trihydrate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15842-29-2 | [1][2][3][4][5] |

| Molecular Formula | Ca(NO₃)₂·3H₂O | [1][2][3] |

| Molecular Weight | 218.13 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 51.1 °C | [3][4] |

| Solubility in Water | Highly soluble | |

| Physical State | Crystalline solid | [1] |

| Hygroscopic Nature | Yes | [1] |

| Oxidizing Properties | Strong oxidizer | [1] |

Experimental Protocols: Synthesis of Nanoparticles

Calcium nitrate trihydrate is a valuable precursor in the synthesis of calcium-containing nanoparticles, which are of significant interest in drug delivery due to their biocompatibility and biodegradability. Below are detailed methodologies for the synthesis of calcium carbonate and calcium phosphate (B84403) nanoparticles.

Synthesis of Calcium Carbonate Nanoparticles (CCNP)

This protocol describes the controlled precipitation method for synthesizing calcium carbonate nanoparticles.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer

-

Burette

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of calcium nitrate tetrahydrate in deionized water.

-

Prepare a 0.1 M solution of sodium carbonate in deionized water.

-

Place the sodium carbonate solution in a beaker on a magnetic stirrer and stir vigorously.

-

Slowly add the calcium nitrate solution dropwise from a burette into the sodium carbonate solution. The rate of addition should be controlled to maintain a constant pH and supersaturation level, which influences the particle size.

-

Continue stirring for a specified period (e.g., 30-60 minutes) after the addition is complete to allow for the aging of the nanoparticles.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C).

Synthesis of Calcium Phosphate Nanoparticles (CaP NP)

This protocol outlines the wet chemical precipitation method for synthesizing calcium phosphate nanoparticles, which can be adapted for drug loading.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Centrifuge

-

Lyophilizer (Freeze-dryer)

Procedure:

-

Prepare an aqueous solution of calcium nitrate tetrahydrate.

-

Prepare an aqueous solution of di-ammonium hydrogen phosphate.

-

While stirring the calcium nitrate solution, slowly add the di-ammonium hydrogen phosphate solution.

-

Maintain the pH of the reaction mixture at a specific level (e.g., pH 10-11) by adding ammonium hydroxide. The pH is a critical parameter that affects the phase and morphology of the resulting calcium phosphate.

-

Allow the reaction to proceed for several hours under constant stirring to ensure the formation of a stable precipitate.

-

Separate the nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles multiple times with deionized water to remove impurities.

-

The washed nanoparticles can be resuspended in water for immediate use or freeze-dried for long-term storage.

Biological Signaling Pathway

Calcium and nitrate are crucial signaling molecules in various biological systems. The following diagram illustrates a simplified model of the calcium-mediated nitrate signaling pathway in plants, which provides a conceptual framework for understanding how these ions can trigger cellular responses. This pathway involves the nitrate transceptor (NRT1.1), which senses extracellular nitrate and initiates a downstream signaling cascade involving calcium ions as second messengers.

References

- 1. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of Calcium Nitrate Trihydrate: A Technical Guide for Pharmaceutical Development

Abstract

Calcium nitrate (B79036) and its hydrates are inorganic salts with significant hygroscopic properties. This technical guide provides an in-depth analysis of the hygroscopic nature of calcium nitrate trihydrate (Ca(NO₃)₂·3H₂O), a topic of considerable interest to researchers, scientists, and drug development professionals. The ability of an excipient to absorb and retain moisture is a critical parameter that can influence the stability, manufacturing, and efficacy of pharmaceutical formulations. This document details the physicochemical properties of calcium nitrate trihydrate, presents quantitative data on its moisture sorption behavior, and outlines the experimental protocols for its characterization. Furthermore, it explores the implications of its hygroscopicity in the context of drug development, offering insights into formulation strategies and stability considerations.

Introduction

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a crucial physicochemical property of many pharmaceutical ingredients, including active pharmaceutical ingredients (APIs) and excipients.[1][2] Uncontrolled moisture uptake can lead to a range of undesirable effects, such as chemical degradation of the API, alterations in dissolution rates, and changes in the physical properties of the dosage form, including hardness and flowability.[2][3] Consequently, a thorough understanding and characterization of the hygroscopic nature of formulation components are paramount during drug development.[4]

Calcium nitrate is an inorganic salt that exists in several hydration states, including the anhydrous form, trihydrate, and tetrahydrate. The trihydrate, Ca(NO₃)₂·3H₂O, is a crystalline solid that, like other forms of calcium nitrate, exhibits significant hygroscopicity.[5][6] This guide focuses specifically on the trihydrate form, providing a comprehensive overview of its moisture-related properties and their relevance to the pharmaceutical industry.

Physicochemical Properties of Calcium Nitrate Trihydrate

A foundational understanding of the basic physicochemical properties of calcium nitrate trihydrate is essential for interpreting its hygroscopic behavior.

| Property | Value | Reference |

| Chemical Formula | Ca(NO₃)₂·3H₂O | [6] |

| Molecular Weight | 218.13 g/mol | [6] |

| Appearance | White crystalline solid | [7][8] |

| Solubility in Water | Highly soluble | [9] |

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a material is quantitatively described by its moisture sorption isotherm, which relates the equilibrium moisture content to the relative humidity (RH) at a constant temperature.[10] A key parameter derived from this is the Critical Relative Humidity (CRH), which is the RH at which a material begins to rapidly absorb moisture from the atmosphere.[11]

Studies on calcium nitrate particles have shown that phase transitions and water uptake are highly dependent on the surrounding relative humidity.[12] For instance, micro-Raman spectrometry studies on calcium nitrate particles revealed that they exist as solution droplets above 10% RH and transition to an amorphous hydrate (B1144303) state below 7% RH.[12]

The water-to-solute ratio (WSR) is another important quantitative measure of hygroscopicity. Research on calcium nitrate particles has demonstrated a significant decrease in WSR as the relative humidity is lowered, particularly between 11% and 7% RH.[12]

Experimental Characterization

The hygroscopic properties of calcium nitrate trihydrate can be meticulously characterized using various analytical techniques. The two primary methods discussed in this guide are Dynamic Vapor Sorption (DVS) and in-situ micro-Raman spectroscopy.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and temperature.[2][13] This method is instrumental in determining moisture sorption-desorption isotherms, identifying hydrate formation and loss, and assessing the physical stability of materials.[1][11]

-

Sample Preparation: A small amount of the calcium nitrate trihydrate sample (typically a few milligrams) is placed onto the DVS microbalance.[4]

-

Drying: The sample is initially dried at a low relative humidity (e.g., 0% RH) and a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.[1]

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to a high RH (e.g., 95%). At each step, the system holds the RH constant until the sample mass reaches equilibrium (defined by a pre-set dm/dt value, for instance, 0.002% change in mass per minute).[11]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to the initial low RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption-desorption isotherm. Hysteresis between the sorption and desorption curves can indicate phase transitions or the formation of different hydrate states.[11]

Micro-Raman Spectroscopy

Micro-Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations and crystal structure of a material. When coupled with a humidity-controlled stage, it can be used to monitor phase transitions and changes in the hydration state of a sample in real-time as a function of relative humidity.[14][15]

-

Sample Preparation: A small crystal or a thin layer of calcium nitrate trihydrate is placed on a suitable substrate within a humidity-controlled cell.

-

Instrumentation: A Raman microscope equipped with a laser (e.g., 532 nm or 785 nm), a high-magnification objective, and a sensitive detector is used.[16] The humidity within the cell is controlled by a vapor generator.[14]

-

Data Acquisition: Raman spectra are collected at various relative humidity points. The RH is typically ramped up and down in a controlled manner.

-

Spectral Analysis: Changes in the Raman spectra, such as shifts in peak positions, changes in peak intensities, or the appearance of new peaks, are correlated with changes in the material's hydration state and crystal structure. The ν₁ symmetric stretching mode of the nitrate ion (around 1050 cm⁻¹) is particularly sensitive to the local environment and can be used to monitor these changes.[12][15]

Visualizing Experimental Workflows and Material Behavior

To better illustrate the processes described, the following diagrams are provided.

Caption: Workflow for DVS analysis of hygroscopicity.

Caption: Workflow for in-situ micro-Raman spectroscopy.

Caption: Phase transitions of calcium nitrate with RH.

Implications for Drug Development

The hygroscopic nature of an excipient like calcium nitrate trihydrate has profound implications for pharmaceutical formulation and development.

-

Stability of Moisture-Sensitive APIs: The presence of a hygroscopic excipient can either be detrimental or beneficial. If not controlled, the absorbed water can lead to the degradation of a moisture-sensitive API through hydrolysis.[3] Conversely, a hygroscopic excipient can act as a moisture scavenger, preferentially absorbing water and thereby protecting the API.[17] The compatibility and interaction between the excipient and the API must be thoroughly investigated.

-

Manufacturing Processes: High hygroscopicity can pose challenges during manufacturing. For instance, powder flow can be impeded, and tablet compression can be affected by increased moisture content.[3] This may necessitate manufacturing under controlled low-humidity conditions.

-

Dosage Form Performance: The amount of water associated with the excipient can influence the dissolution of the drug product and, consequently, its bioavailability. Changes in the hydration state of the excipient during storage can lead to alterations in the physical properties of the dosage form.

-

Packaging and Storage: Formulations containing hygroscopic excipients require careful consideration of packaging to prevent moisture ingress.[3] Storage conditions, particularly temperature and humidity, must be tightly controlled to ensure product stability and shelf-life.

While calcium nitrate is used in some pharmaceutical applications, such as a source of calcium in supplements and as a pH regulator, its high hygroscopicity may limit its use as a general-purpose excipient in solid dosage forms, especially with moisture-sensitive drugs.[8] However, in specific applications where its properties are advantageous, such as in certain topical formulations or as a component in cold packs due to its endothermic dissolution, its hygroscopic nature must be well-managed.[9]

Conclusion

The hygroscopic nature of calcium nitrate trihydrate is a critical attribute that demands careful consideration during pharmaceutical development. Its propensity to absorb atmospheric moisture necessitates a comprehensive understanding of its behavior under various environmental conditions. This technical guide has provided an overview of the physicochemical properties, quantitative hygroscopicity data, and detailed experimental protocols for the characterization of calcium nitrate trihydrate. The insights into the implications of its hygroscopicity for drug formulation, stability, and manufacturing are intended to aid researchers and scientists in making informed decisions when working with this and other hygroscopic materials. A thorough evaluation of moisture sorption properties is indispensable for the successful development of stable, safe, and effective pharmaceutical products.

References

- 1. azom.com [azom.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pharmainfo.in [pharmainfo.in]

- 4. youtube.com [youtube.com]

- 5. Calcium;nitrate;trihydrate | CaH6NO6+ | CID 22670786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcium nitrate--water (1/2/3) | CaH6N2O9 | CID 57370235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the application of Calcium Nitrate in the pharmaceutical industry? - Blog [nitratechem.com]

- 9. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 10. proumid.com [proumid.com]

- 11. ardena.com [ardena.com]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. pragolab.cz [pragolab.cz]

- 14. static.horiba.com [static.horiba.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Calcium Nitrate Trihydrate as a Precursor for Calcium Phosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphate (B84403) (CaP) based materials, due to their biocompatibility and biodegradability, are of significant interest in the biomedical field, particularly for applications in drug delivery and bone tissue engineering.[1][2][3][4] The synthesis of CaP nanoparticles with controlled size, morphology, and crystallinity is crucial for their performance. Calcium nitrate (B79036) trihydrate (Ca(NO₃)₂·3H₂O) is a commonly utilized calcium precursor in various synthesis routes due to its high water solubility and cost-effectiveness. This document provides detailed application notes and protocols for the synthesis of calcium phosphate using calcium nitrate trihydrate via precipitation, sol-gel, and hydrothermal methods.

Data Presentation: Synthesis Parameters and Resulting Properties

The following tables summarize quantitative data from various studies on the synthesis of calcium phosphate using calcium nitrate trihydrate as the calcium precursor.

Table 1: Wet Chemical Precipitation Method

| Calcium Precursor | Phosphorus Precursor | Ca/P Molar Ratio | pH | Temperature (°C) | Resulting Phase(s) | Particle Size/Morphology | Reference |

| Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.67 | 11 | Room Temp. | Amorphous Calcium Phosphate (ACP), later transforming to Hydroxyapatite (B223615) (HAp) | Nanoparticles | [5] |

| Ca(NO₃)₂·4H₂O | Na₂HPO₄ | - | 37 | 37 | Brushite (CaHPO₄·2H₂O) | - | [6] |

| Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.70 | - | 500 (furnace) | - | - | [7] |

Table 2: Sol-Gel Synthesis Method

| Calcium Precursor | Phosphorus Precursor | Solvent | Aging Time (h) | Calcination Temp. (°C) | Resulting Phase(s) | Reference |